molecular formula C7H14N2OS2 B15273183 3-Ethyl-N'-hydroxy-1,4-dithiane-2-carboximidamide

3-Ethyl-N'-hydroxy-1,4-dithiane-2-carboximidamide

Katalognummer: B15273183
Molekulargewicht: 206.3 g/mol
InChI-Schlüssel: TVTRYISVKYAXPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-N’-hydroxy-1,4-dithiane-2-carboximidamide typically involves the reaction of ethylamine with a dithiane derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: The process may include steps such as purification through recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Ethyl-N’-hydroxy-1,4-dithiane-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Ethyl-N’-hydroxy-1,4-dithiane-2-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-Ethyl-N’-hydroxy-1,4-dithiane-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dithiane ring plays a crucial role in its reactivity and binding properties .

Eigenschaften

Molekularformel

C7H14N2OS2

Molekulargewicht

206.3 g/mol

IUPAC-Name

3-ethyl-N'-hydroxy-1,4-dithiane-2-carboximidamide

InChI

InChI=1S/C7H14N2OS2/c1-2-5-6(7(8)9-10)12-4-3-11-5/h5-6,10H,2-4H2,1H3,(H2,8,9)

InChI-Schlüssel

TVTRYISVKYAXPD-UHFFFAOYSA-N

Isomerische SMILES

CCC1C(SCCS1)/C(=N/O)/N

Kanonische SMILES

CCC1C(SCCS1)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.